molecular formula C7H4BrClN2O B1527563 5-Bromo-7-chloro-1,3-benzoxazol-2-amine CAS No. 1248045-93-3

5-Bromo-7-chloro-1,3-benzoxazol-2-amine

Cat. No.: B1527563
CAS No.: 1248045-93-3
M. Wt: 247.47 g/mol
InChI Key: WKSJMJXQUPOKLW-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative with the molecular formula C7H4BrClN2O. This compound is characterized by the presence of bromine and chlorine atoms on the benzene ring, which significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-7-chloro-1,3-benzoxazol-2-amine typically involves the bromination and chlorination of benzoxazole derivatives. One common method is the reaction of 1,3-benzoxazol-2-amine with bromine and chlorine in the presence of a suitable catalyst, such as ferric chloride (FeCl3), under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of halogenating agents and catalysts. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-7-chloro-1,3-benzoxazol-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Halogen exchange reactions with other halides or nucleophilic substitution reactions with amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted benzoxazoles or other derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Compounds
5-Bromo-7-chloro-1,3-benzoxazol-2-amine serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its halogenated structure enhances its reactivity, making it suitable for various chemical transformations such as oxidation, reduction, and substitution reactions.

Reactions Overview

Type of Reaction Common Reagents Products Formed
OxidationKMnO4, H2O2Carboxylic acids, ketones
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionHalides, aminesSubstituted benzoxazoles

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits promising antifungal activity against various strains of Candida, particularly C. albicans and C. glabrata. In vitro studies have shown that derivatives of this compound can inhibit fungal growth effectively .

Mechanism of Action
The compound's mechanism involves interfering with cell wall synthesis in fungi and potentially modulating membrane permeability. This action is comparable to that of commercially available antifungal agents.

Case Study: Anti-Candida Activity
A study evaluated several derivatives of benzoxazole against C. albicans strains:

Compound MIC (µg/mL) % Inhibition
5d16100
5i1653
6a1688

These results highlight the compound's effectiveness and its potential as an alternative antifungal agent.

Medicinal Chemistry

Therapeutic Potential
In medicinal chemistry, this compound is being investigated for its therapeutic properties against various diseases, including cancer. The compound shows potential in modulating biological pathways critical for cancer cell proliferation .

Anticancer Activity
Studies have suggested that benzoxazole derivatives can exhibit cytotoxic effects on cancer cell lines by disrupting cellular signaling pathways or interacting with DNA .

Industrial Applications

Dyes and Pigments Production
In the chemical industry, this compound is utilized in the production of dyes and pigments due to its stability and reactivity. Its unique halogen substituents enhance its utility in creating vibrant colors for various applications.

Comparison with Similar Compounds

  • 5-Bromo-1,3-benzoxazol-2-amine

  • 7-Chloro-1,3-benzoxazol-2-amine

  • 5-Bromo-7-chloro-1,3-benzoxazol-2-amine hydrochloride

Uniqueness: this compound stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties compared to its similar counterparts

Biological Activity

5-Bromo-7-chloro-1,3-benzoxazol-2-amine is a heterocyclic compound belonging to the benzoxazole family, characterized by its unique structural features and notable biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, antimicrobial properties, anticancer potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBrClN2O. The compound features a fused bicyclic structure that incorporates nitrogen and oxygen atoms, with bromine and chlorine substituents at specific positions. The presence of these halogens significantly enhances its reactivity and biological activity compared to other benzoxazole derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : It is believed to interfere with bacterial cell wall synthesis, leading to cell death. This mechanism is particularly relevant in the context of its application as an antimicrobial agent.
  • Anticancer Activity : The compound may inhibit specific enzymes or signaling pathways critical for cancer cell proliferation. Preliminary studies suggest that it interacts with proteins involved in cellular signaling pathways related to cancer progression .

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various pathogens. In a study examining its effectiveness against Candida species, it was found to exhibit minimum inhibitory concentrations (MICs) that indicate strong antifungal properties. For instance, derivatives of benzoxazole showed varying levels of activity against C. albicans and C. glabrata, with some compounds achieving up to 88% inhibition at specific concentrations .

Table 1: Antifungal Activity of this compound Derivatives

CompoundTarget OrganismMIC (µg/mL)% Inhibition
5dC. albicans1664.2
5kC. glabrata1653.0
6aC. albicans1688.0

Anticancer Potential

Research has shown that compounds within the benzoxazole family, including this compound, exhibit cytotoxic effects on various cancer cell lines. Notably, studies have reported its efficacy against:

  • Breast Cancer Cells : Including MCF-7 and MDA-MB series.
  • Lung Cancer Cells : Such as A549 and H1975.

The cytotoxic effects are believed to arise from the compound's ability to disrupt cellular processes essential for cancer cell survival and proliferation .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-710Induction of apoptosis
A54915Inhibition of cell cycle progression
HepG212Disruption of mitochondrial function

Case Studies

Several case studies have highlighted the compound's potential in both antimicrobial and anticancer research:

  • Study on Antifungal Activity : In vitro testing revealed that derivatives of benzoxazole exhibited potent antifungal activity against clinical isolates of Candida, supporting the compound's application in treating fungal infections .
  • Anticancer Research : A series of experiments demonstrated that varying substituents on the benzoxazole ring significantly influenced the cytotoxicity against different cancer cell lines, indicating a structure–activity relationship that could guide future drug development .

Properties

IUPAC Name

5-bromo-7-chloro-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKSJMJXQUPOKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(O2)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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